molecular formula C16H14N2OS B2850993 (2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE CAS No. 132981-93-2

(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2850993
CAS No.: 132981-93-2
M. Wt: 282.36
InChI Key: PPDYGCWUBUMCPQ-UHFFFAOYSA-N
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Description

(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s structure features a thiazolidinone ring with a benzyl group and a phenylimino group, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of benzylamine with phenylisothiocyanate, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The benzyl and phenylimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for potential anticancer activity.

Mechanism of Action

The mechanism of action of (2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: Unique due to its specific substitution pattern.

    Thiazolidin-4-ones: A broader class with varying substituents, exhibiting diverse biological activities.

    Benzylthiazolidinones: Compounds with a benzyl group attached to the thiazolidinone ring, similar in structure but differing in biological activity.

Uniqueness

This compound stands out due to its specific combination of benzyl and phenylimino groups, which confer unique chemical reactivity and biological properties compared to other thiazolidinones.

Properties

IUPAC Name

5-benzyl-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-15-14(11-12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDYGCWUBUMCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331974
Record name 5-benzyl-2-phenylimino-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

132981-93-2
Record name 5-benzyl-2-phenylimino-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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